

Application Note & Protocol: Synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

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Compound of Interest

Compound Name: 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

Cat. No.: B174859

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Morpholin-4-yl)-2-hydroxy-cyclopentane (CAS Number: 161193-34-6) is a vicinal amino alcohol built on a cyclopentane scaffold.^{[1][2]} This class of compounds, characterized by an amino group and a hydroxyl group on adjacent carbons, serves as a valuable building block in medicinal chemistry and organic synthesis.^[3] The morpholine moiety is a common heterocyclic fragment found in numerous biologically active compounds and approved drugs, often imparting favorable pharmacokinetic properties.^[4] Derivatives of 2-aminocyclopentanol are utilized in the synthesis of more complex molecules and have been explored for their potential in creating peptidomimetics with specific folding properties.^{[3][5]}

The synthesis protocol described herein details a straightforward and efficient method for preparing **1-(Morpholin-4-yl)-2-hydroxy-cyclopentane** via the nucleophilic ring-opening of cyclopentene oxide with morpholine. This reaction is a classic example of an SN₂ attack on an epoxide, a fundamental transformation in organic chemistry.^[6]

Experimental Protocol

This protocol outlines the synthesis of **1-(Morpholin-4-yl)-2-hydroxy-cyclopentane** from cyclopentene oxide and morpholine.

Materials and Reagents:

- Cyclopentene oxide
- Morpholine[7]
- Ethanol (anhydrous)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel (for column chromatography)
- Ethyl acetate
- Hexanes
- Deionized water

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Analytical balance

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopentene oxide (1.0 eq) and morpholine (1.2 eq).
- Solvent Addition: Add anhydrous ethanol to the flask to dissolve the reactants, typically to a concentration of 0.5 M with respect to the limiting reagent (cyclopentene oxide).
- Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- Workup:
 - Allow the reaction mixture to cool to room temperature.
 - Remove the ethanol using a rotary evaporator.
 - Dissolve the resulting residue in diethyl ether (100 mL).
 - Wash the organic layer with deionized water (2 x 50 mL) in a separatory funnel to remove excess morpholine and other water-soluble impurities.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
- Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield **1-(Morpholin-4-yl)-2-hydroxy-cyclopentane** as a viscous oil or a low-melting solid. Characterize the final product using appropriate analytical techniques (^1H NMR, ^{13}C NMR, MS, IR).

Data Presentation

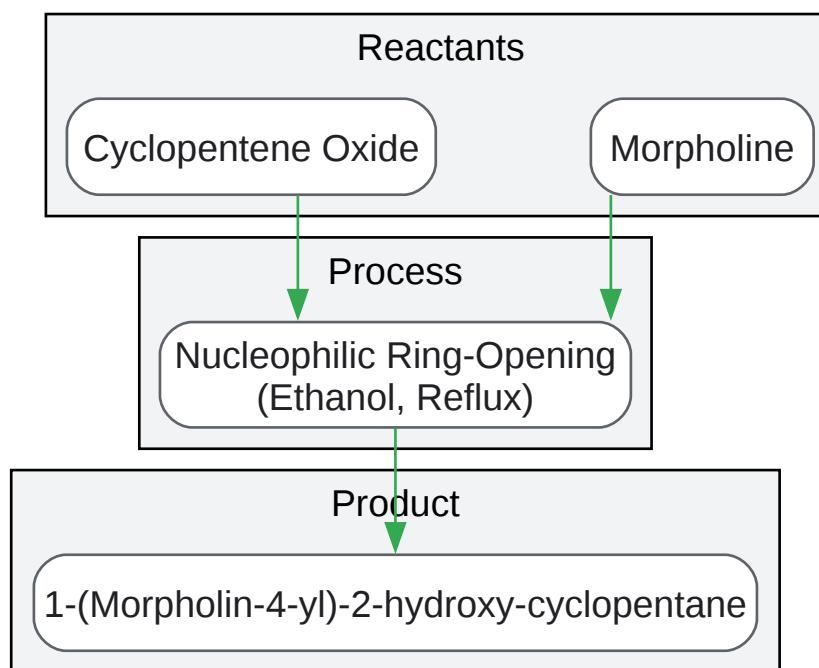
The following table summarizes the key quantitative data for a representative synthesis.

Parameter	Value
Reactants	
Cyclopentene Oxide (MW: 84.12 g/mol)	1.0 eq (e.g., 5.0 g, 59.4 mmol)
Morpholine (MW: 87.12 g/mol)[7]	1.2 eq (e.g., 6.2 g, 71.3 mmol)
Product	
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane	
Molecular Formula	C ₉ H ₁₇ NO ₂
Molecular Weight	171.24 g/mol
Theoretical Yield	10.17 g
Actual Yield (Post-Purification)	7.5 - 8.5 g
Percent Yield	74% - 84%
Physical Properties	
Appearance	Colorless to pale yellow oil
Boiling Point	Not readily available; high boiling
CAS Number	161193-34-6[2]

Mandatory Visualizations

Reaction Scheme and Workflow

The synthesis follows a direct nucleophilic ring-opening pathway.

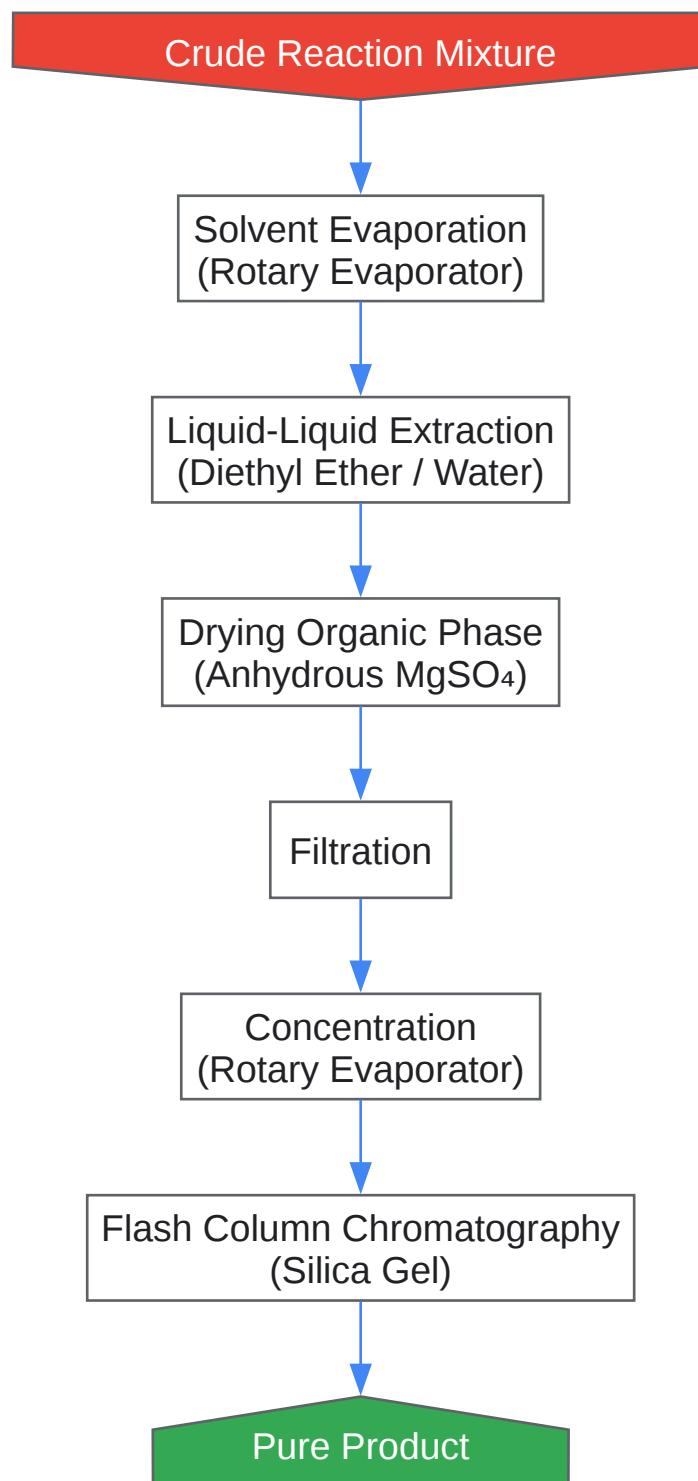


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Caption: Reaction scheme for the synthesis of the target compound.

Purification Workflow

A standard workup and purification procedure is employed to isolate the final product.



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Caption: Step-by-step workflow for product purification and isolation.

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